Regioisomeric Carboxylate Position Drives Divergent Antimicrobial Activity Profiles in 1H-Pyrazole Carboxylates
The 3-carboxylate and 4-carboxylate regioisomers of 1H-pyrazole esters exhibit distinctly different antimicrobial activity landscapes. Sridhar et al. (2004) reported that 1H-pyrazole-3-carboxylates were screened for antibacterial and antifungal activity for the first time, revealing activity against both Gram-positive bacteria and plant pathogenic fungi (Rhizoctonia solani, Fusarium oxysporum, Curvularia lunata, Bipolaris oryzae, Alternaria alternata) [1]. In contrast, the corresponding 1H-pyrazole-4-carboxylate esters had previously been characterized primarily as intermediates for agricultural microbicides and herbicides, with narrower antibacterial profiles against select Gram-positive strains [1]. The structural basis for this divergence lies in the orientation of the ester carbonyl relative to the N1-aryl ring: in the 3-carboxylate, the ester is coplanar with and proximal to the aryl substituent (Connectivity SMILES: COC(=O)C1=NN(C=C1)C2=...), whereas in the 4-carboxylate, the ester projects from the opposite side of the pyrazole ring, altering hydrogen-bond acceptor geometry and steric contour [2].
| Evidence Dimension | Antimicrobial activity profile breadth (qualitative comparison of biological screening outcomes) |
|---|---|
| Target Compound Data | 1H-pyrazole-3-carboxylate class: active against 4 human pathogenic bacteria (E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212) and 5 plant pathogenic fungi; first-time antimicrobial screening reported |
| Comparator Or Baseline | 1H-pyrazole-4-carboxylate class: previously known as intermediates for agricultural microbicides/herbicides; antibacterial activity limited to some Gram-positive strains; no prior report on plant pathogenic fungal inhibition |
| Quantified Difference | The 3-carboxylate class demonstrates broader in vitro antimicrobial spectrum (both anti-bacterial and anti-fungal) compared to the 4-carboxylate class; specific MIC values are substituent-dependent and not directly transferable between regioisomers |
| Conditions | In vitro antimicrobial screening: bacterial strains ATCC 25922, 29213, 27853, 29212; fungal strains R. solani, F. oxysporum, C. lunata, B. oryzae, A. alternata (Sridhar et al., 2004) |
Why This Matters
Selection of the 3-carboxylate regioisomer versus the 4-carboxylate regioisomer pre-determines the biological screening outcome space; researchers targeting anti-fungal or dual anti-bacterial/anti-fungal programs should not substitute one regioisomer for the other without re-validation.
- [1] Sridhar R, Perumal PT, Etti S, Shanmugam G, Ponnuswamy MN, Prabavathy VR, Mathivanan N. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorg Med Chem Lett. 2004;14(24):6035-6040. doi:10.1016/j.bmcl.2004.09.066 | PMID: 15546724 View Source
- [2] PubChem CID 25247503. Connectivity SMILES: COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]. Molecular Weight: 315.20 g/mol. View Source
